2-(2-Methylphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(2-Methylphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H12O2 It is a derivative of cyclopropane carboxylic acid, where a 2-methylphenyl group is attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of 2-methylstyrene using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent. The reaction typically proceeds under mild conditions and yields the desired cyclopropane derivative.
Another method involves the use of a Grignard reagent, where 2-methylphenylmagnesium bromide reacts with ethyl diazoacetate to form the cyclopropane ring. The resulting ester is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The choice of reagents and reaction conditions can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or alkanes
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
2-(2-Methylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The cyclopropane ring’s strain and the aromatic ring’s electronic properties contribute to its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid: A simpler analog without the 2-methylphenyl group.
Cyclopropylacetic acid: Contains a cyclopropane ring with an acetic acid group.
Cyclopropanemethanol: Features a cyclopropane ring with a hydroxymethyl group.
Uniqueness
2-(2-Methylphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the 2-methylphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.
Biological Activity
2-(2-Methylphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This article explores the compound's interactions with various biological targets, its pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as cyclopropane carboxylic acids. Its structure can be represented as follows:
This compound features a cyclopropane ring attached to a carboxylic acid group and a 2-methylphenyl substituent, which contributes to its unique chemical properties.
Recent studies have investigated the binding affinity of this compound with various biological targets. Preliminary results indicate that this compound exhibits moderate binding affinity towards certain enzymes involved in metabolic pathways. For instance, it has been shown to interact with O-acetylserine sulfhydrylase (OASS), an enzyme crucial for cysteine biosynthesis in bacteria. This interaction suggests potential applications in antibacterial therapy, especially against multidrug-resistant strains .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting a role in managing chronic inflammation conditions. Notably, compounds structurally related to cyclopropane carboxylic acids have shown significant inhibition of the NF-κB signaling pathway, which is pivotal in inflammatory responses .
Study 1: Antibacterial Activity
A study focused on the antibacterial activity of various cyclopropane derivatives, including this compound. The compound was tested against Escherichia coli strains, showing promising results in inhibiting bacterial growth when used in conjunction with traditional antibiotics like colistin. The combination therapy demonstrated a synergistic effect, enhancing the overall antibacterial efficacy .
Study 2: Molecular Docking Studies
Molecular docking studies were conducted to predict the binding interactions between this compound and target enzymes such as ACO2 (1-aminocyclopropane-1-carboxylate oxidase). The results indicated favorable binding energies, supporting the hypothesis that this compound could act as an effective inhibitor of ethylene biosynthesis in plants, which may have implications for agricultural applications .
Research Findings Summary
Properties
IUPAC Name |
2-(2-methylphenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-4-2-3-5-8(7)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTWVSDENGCCEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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